![molecular formula C19H15BrClN3O2S B2486975 5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361167-09-1](/img/structure/B2486975.png)
5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H15BrClN3O2S and its molecular weight is 464.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications and relevant research findings.
Structural Overview
This compound features a complex structure that includes:
- A pyrazole ring, known for its role in various pharmacological activities.
- A thieno moiety that enhances biological activity.
- Substituents such as bromo , chloro , and methoxy groups that influence its pharmacodynamics.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF7 | 0.39 ± 0.06 | Aurora-A kinase inhibition |
Compound B | HepG2 | 0.71 | Cell cycle arrest at S phase |
Compound C | NCI-H460 | 3.79 | Apoptosis induction |
These findings suggest that compounds with a pyrazole core can effectively inhibit cancer cell proliferation through various mechanisms, including kinase inhibition and cell cycle disruption .
Anti-inflammatory Activity
The pyrazole moiety is also recognized for its anti-inflammatory properties. Research indicates that compounds similar to this compound exhibit the ability to reduce inflammatory markers in vitro and in vivo. For example:
- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been reported in studies involving pyrazole derivatives.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Many pyrazole derivatives act as inhibitors of key kinases involved in cell signaling pathways associated with cancer progression.
- Cell Cycle Arrest : Specific compounds have been shown to induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, contributing to their therapeutic potential.
Case Studies
- Study on Anticancer Efficacy : A study conducted on a series of pyrazole derivatives demonstrated that certain modifications to the structure significantly enhanced anticancer activity against breast cancer cell lines (MCF7). The study reported IC50 values as low as 0.39 µM for specific derivatives .
- Inflammation Model : Another investigation evaluated the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced paw edema model in rats, showing a significant reduction in edema compared to control groups .
特性
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O2S/c1-26-13-5-3-12(4-6-13)24-18(15-9-27-10-17(15)23-24)22-19(25)14-8-11(20)2-7-16(14)21/h2-8H,9-10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUKNXIHNFPPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。